molecular formula C19H14F2N2O3 B2629814 N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-77-7

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2629814
CAS No.: 868678-77-7
M. Wt: 356.329
InChI Key: IMHTWEHMLLCRMA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine-3-carboxamide derivative characterized by two distinct 2-fluorophenyl substituents. The first 2-fluorophenyl group is attached to the amide nitrogen, while the second forms a benzyloxy moiety at the 1-position of the dihydropyridine ring . Its molecular formula is C₁₉H₁₄F₂N₂O₃, and it has a molecular weight of 356.3 g/mol . The planar conformation of the dihydropyridine core, common in such derivatives, facilitates key intermolecular interactions such as π-π stacking and hydrogen bonding, which can significantly influence the compound's crystallinity and solubility . This compound is part of a class of molecules that have shown relevance in various scientific research applications, serving as a valuable building block in synthetic chemistry for the construction of more complex molecular architectures . Dihydropyridine derivatives are historically significant in medicinal chemistry and are investigated for their potential biological activities, including in antimicrobial and enzyme inhibition studies . Researchers utilize this compound in diverse fields, including chemistry as a synthetic intermediate, and in biology to explore its interactions with biomolecules . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-15-8-2-1-6-13(15)12-26-23-11-5-7-14(19(23)25)18(24)22-17-10-4-3-9-16(17)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHTWEHMLLCRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a fluorinated aromatic compound as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs share the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differ in substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Substituent (Amide Position) Substituent (Pyridine Position) Molecular Weight (g/mol) Key Features References
Target Compound N-2-fluorophenyl O-(2-fluorobenzyl) 369.35 Dual fluorine substitution; planar conformation -
N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-... () N-2,4-dimethoxyphenyl 3-(trifluoromethyl)benzyl ~437.34* Methoxy (electron-donating) and trifluoromethyl (lipophilic) groups
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-... () N-4-ethoxyphenyl 2-fluorobenzyl 366.38 Ethoxy (enhanced lipophilicity); single fluorine substitution
N-(3-bromo-2-methylphenyl)-... () N-3-bromo-2-methylphenyl None 307.15 Bromine (steric bulk); intramolecular hydrogen bonding; planar conformation
1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-... () N-4-nitrophenyl 2-fluorobenzyl 367.33 Nitro group (electron-withdrawing); high polarity

*Calculated based on molecular formula.

Key Differences and Implications

In contrast, the methoxy groups in ’s compound are electron-donating, which may increase solubility but reduce metabolic stability . The nitro group in ’s analog (N-4-nitrophenyl) creates a highly polarized structure, likely reducing membrane permeability compared to the target compound .

Steric and Conformational Features: The 3-bromo-2-methylphenyl group in introduces steric hindrance, which could limit binding to flat enzymatic pockets. However, its planar conformation (dihedral angle: 8.38°) aligns with the target compound’s geometry, suggesting shared crystallographic behaviors .

Synthetic Considerations :

  • The benzyloxy group in the target compound requires synthetic steps involving etherification, whereas analogs with direct benzyl substitution (e.g., ) may simplify synthesis. ’s method—using 2-chloronicotinic acid and aniline derivatives—could be adapted for the target compound with appropriate fluorinated reagents .

The fluorine atoms in the target compound may optimize target affinity and pharmacokinetics, as seen in fluorinated pharmaceuticals .

Biological Activity

N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which is characterized by the presence of a dihydropyridine core substituted with fluorophenyl and methoxy groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against various pathogens, indicating that this compound may share similar properties.

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)Notes
Compound AStaphylococcus aureus0.220.25Strong inhibition
Compound BEscherichia coli0.300.35Moderate inhibition
N-(2-fluorophenyl)-...Various pathogensTBDTBDFurther studies required

Enzyme Inhibition

In addition to antimicrobial activity, this compound has been investigated for its enzyme inhibitory properties. Specifically, its analogs have been noted for their ability to inhibit kinases involved in cancer progression.

Case Study: Met Kinase Inhibition
A study highlighted that a related compound demonstrated significant inhibition of Met kinase, which is crucial in tumor growth and metastasis. The compound's structure allowed for improved selectivity and potency against the kinase target.

Table 2: Enzyme Inhibition Profiles

CompoundEnzyme TargetIC50 (μM)Selectivity
Analog AMet Kinase12.27High
Analog BDHFR0.52Moderate
N-(2-fluorophenyl)-...TBDTBDTBD

Therapeutic Applications

Given its biological activity, there is potential for this compound to be developed into therapeutic agents for treating infections or cancers associated with the inhibited pathways.

Case Studies in Cancer Treatment

Research has indicated that compounds similar to this compound can induce tumor stasis in xenograft models. For example, a related compound showed complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration.

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